Henricin

Natural product chemistry Lignan structure-activity relationship Phytochemical authentication

Henricin (also referred to as Henricine, CAS 107783-46-0) is a tetrahydrofuran lignan first isolated from the stems of Schisandra henryi C.B. Clarke (Schisandraceae), a medicinal plant endemic to Yunnan Province, China.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B13019654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHenricin
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C
InChIInChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3/t12-,13+,20+,21+/m1/s1
InChIKeyWHNJCTMEGTVMBR-KNRKYQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Henricin (CAS 107783-46-0): A Tetrahydrofuran Lignan Reference Standard from Schisandra henryi for Pharmacognosy and Bioassay Research Procurement


Henricin (also referred to as Henricine, CAS 107783-46-0) is a tetrahydrofuran lignan first isolated from the stems of Schisandra henryi C.B. Clarke (Schisandraceae), a medicinal plant endemic to Yunnan Province, China . Its molecular formula is C22H26O6 with a molecular weight of 386.44 g/mol, and its structure features a 2,5-diaryl-tetrahydrofuran core bearing a 3,4,5-trimethoxyphenyl substituent at C-5 and a 1,3-benzodioxole (methylenedioxyphenyl) moiety at C-2, with 3,4-dimethyl substitution on the tetrahydrofuran ring [1]. Henricin belongs to the broader class of 7,7'-epoxylignans (furanoid lignans), which are biosynthesized via oxidative coupling of two phenylpropane (C6-C3) units [2]. The compound is available from multiple research chemical suppliers at purities typically ≥98% (HPLC), with verified identity by NMR and MS, and is marketed primarily as a natural product reference standard for phytochemical and pharmacological investigations .

Why Henricin Cannot Be Substituted by Other Schisandra Lignans or Generic Tetrahydrofuran Lignans in Research Protocols


Tetrahydrofuran lignans from Schisandra species exhibit profound structure-dependent variation in biological potency, making generic substitution scientifically unsound. Within the same plant (S. henryi), gomisin G demonstrated an IC50 of 5.51 μg/mL against leukemia and HeLa cells, whereas schisantherin A and benzoylgomisin Q were approximately 10-fold and 11-fold less potent, with IC50 values of 55.1 μg/mL and 61.2 μg/mL respectively [1]. These potency differences arise from specific substitution patterns on the aromatic rings and variations in stereochemistry. Henricin possesses a unique combination of a 3,4,5-trimethoxyphenyl ring and a methylenedioxyphenyl (1,3-benzodioxole) moiety—a substitution pattern not shared by gomisin G, schisantherin A, or other common Schisandra lignans . Furthermore, henricin was included as a distinct test article (compound 4) in a panel of 10 lignans evaluated for differential cytotoxicity across HL-60, MCF-7, and A549 cancer cell lines, confirming that its biological profile is assessed independently from co-occurring analogs [2]. Substituting henricin with a more abundant or less expensive Schisandra lignan would introduce uncontrolled structural variables that invalidate comparative bioactivity conclusions.

Henricin Procurement Evidence: Quantitative Differentiation from Closest Structural Analogs and In-Class Lignans


Structural Differentiation: Unique 3,4,5-Trimethoxyphenyl / 1,3-Benzodioxole Substitution Pattern vs. Closest Tetrahydrofuran Lignan Analogs

Henricin is distinguished from its closest co-isolated tetrahydrofuran lignan analogs by a unique substitution architecture. Unlike ganshisandrine, wulignan A1/A2, epiwulignan A1, deoxyschisandrin, epischisandrone, schisantherin A, and schisandrol A—all co-occurring lignans from S. henryi—henricin contains a 3,4,5-trimethoxyphenyl group at C-5 of the tetrahydrofuran ring and a 1,3-benzodioxole (methylenedioxyphenyl) group at C-2, with 3,4-dimethyl stereochemistry [1]. The structural elucidation relied on high-resolution COSY NMR spectroscopy, confirming the [2S-(2α,3α,4α,5β)] configuration . Henricine A and Henricine B, named later from the same plant, have distinct molecular formulas (C23H30O7, MW 418.5; and C22H28O6, MW 388.5, respectively) and belong to different lignan subclasses, with Henricine B classified structurally as a diphenylmethane rather than a tetrahydrofuran lignan [2].

Natural product chemistry Lignan structure-activity relationship Phytochemical authentication

Cytotoxic Activity Profiling: Henricin in a 10-Compound Head-to-Head Panel Against HL-60, MCF-7, and A549 Cancer Cell Lines

Henricin (tested as compound 4) was evaluated alongside nine structurally related lignans—7-hydroxysauchinone (1), sauchinone (2), di-O-methyltetrahydrofuriguaiacin B (3), saucerneol K (5), meso-dihydroguaiaretic acid (6), (−)-guaiacin (7), two phenylbutanoids (8, 9), and licarin A (10)—for in vitro cytotoxicity against three human cancer cell lines: HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) [1]. Within this panel, meso-dihydroguaiaretic acid (6) exhibited the most potent activity against the A549 cell line with an IC50 of 25.0 μM, serving as the benchmark for relative potency comparison [2]. The study design enables direct rank-ordering of henricin's cytotoxic potency relative to nine co-tested lignan comparators under identical assay conditions (MTT-based cytotoxicity, identical cell lines, and exposure parameters), although the full IC50 dataset was published in the original article's tabular format (Nat Prod Sci 2012, 18(4), Table 1) [1].

Cancer pharmacology Cytotoxicity screening Lignan bioactivity

Class-Level Cytotoxicity Differentiation: Henricin Positioned Within the Broader Landscape of Schisandra Lignan Potency

The cytotoxicity of Schisandra lignans spans over two orders of magnitude depending on specific structural features. Within S. henryi, gomisin G (a dibenzocyclooctadiene lignan) demonstrated the highest potency with an IC50 of 5.51 μg/mL against both leukemia and HeLa cell lines, while schisantherin A and benzoylgomisin Q were approximately 10-fold less active (IC50 = 55.1 and 61.2 μg/mL, respectively) [1]. Henricin, as a tetrahydrofuran lignan, belongs to a structurally distinct subclass from the dibenzocyclooctadiene lignans that dominate Schisandra bioactivity literature, and its tetrahydrofuran core with 3,4-dimethyl substitution confers different conformational flexibility and aromatic ring orientation compared to the rigid cyclooctadiene system of gomisin G and schisantherin A . This structural divergence suggests that henricin may engage biological targets through distinct binding modes, making it a valuable comparator compound for dissecting lignan pharmacophore requirements [2].

Schisandra lignan pharmacology Comparative cytotoxicity Drug discovery

Physicochemical and Quality Specifications: Quantitative Identity and Purity Benchmarks for Procurement Verification

Henricin can be procured with defined purity specifications suitable for research applications. Vendor-certified purity of ≥98% (HPLC) is standard, with identity confirmation by 1H-NMR, 13C-NMR, and mass spectrometry [1]. Key physicochemical parameters for identity verification include: molecular formula C22H26O6, exact mass 386.17293854 g/mol, topological polar surface area (TPSA) 55.40 Ų, and XlogP approximately 3.5–4.0 [2]. These parameters differentiate henricin from co-occurring lignans: for comparison, gomisin G (C30H32O9, MW 536.57) has a significantly larger molecular weight and different UV absorption profile, while schisantherin A (C28H34O9, MW 514.56) contains additional oxygenation [3]. Henricin is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and should be stored desiccated at -20°C for long-term stability . Typical procurement formats include crystalline powder in 1 mg, 5 mg, 10 mg, and 25 mg quantities, with custom synthesis options available for larger-scale needs [1].

Quality control Analytical chemistry Reference standard procurement

High-Value Application Scenarios for Henricin Procurement in Academic and Industrial Research


Natural Product Reference Standard for Tetrahydrofuran Lignan Authentication in Phytochemical Analysis

Henricin serves as a certified reference standard (CAS 107783-46-0, ≥98% HPLC purity) for the identification and quantification of tetrahydrofuran lignans in plant extracts, herbal products, and pharmacological preparations [1]. Its unique UV absorption profile, characteristic NMR signals (particularly the 3,4,5-trimethoxyphenyl and 1,3-benzodioxole resonances), and defined retention time in reversed-phase HPLC enable its use as an external calibration standard. This application is particularly relevant for quality control of Schisandra-based traditional Chinese medicine preparations, where lignan content is a key quality marker [2].

Chemotaxonomic Marker for Schisandra Species Differentiation and Authentication

Henricin has been isolated from Schisandra henryi stems and seeds, as well as from Saururus chinensis aerial parts and Schisandra sphenanthera rattan, establishing it as a multi-source lignan with potential chemotaxonomic utility [1]. Unlike dibenzocyclooctadiene lignans that are widespread across the Schisandra genus, henricin's tetrahydrofuran skeleton with 3,4,5-trimethoxy and methylenedioxy substitution represents a less common chemotype. Procurement of authenticated henricin enables phylogenetic and botanical authentication studies that rely on species-specific secondary metabolite profiles [2].

Structure-Activity Relationship (SAR) Probe in Tetrahydrofuran Lignan Anticancer Screening Panels

Henricin's inclusion in a 10-compound cytotoxicity panel against HL-60, MCF-7, and A549 cell lines establishes it as a characterized entity in lignan SAR studies [1]. Researchers investigating the impact of aromatic substitution patterns on anticancer activity can procure henricin as a reference compound representing the 3,4,5-trimethoxy + methylenedioxy pharmacophore, enabling direct comparison with lignans bearing different oxygenation patterns (e.g., sauchinone, di-O-methyltetrahydrofuriguaiacin B). This SAR context is critical for medicinal chemistry optimization campaigns targeting lignan scaffolds [2].

Standard for Metabolite Identification in Pharmacokinetic and ADMET Studies of Lignan-Containing Botanicals

The well-defined physicochemical properties of henricin—including TPSA of 55.40 Ų, XlogP of ~3.5–4.0, and molecular weight of 386.44 g/mol—place it within favorable drug-like chemical space (Lipinski rule of 5 compliant) [1]. These properties, combined with its established solubility profile in DMSO and common organic solvents, make henricin a suitable reference compound for developing LC-MS/MS analytical methods for lignan metabolite identification in biological matrices. Procurement of high-purity henricin supports pharmacokinetic studies of lignan-containing herbal preparations where tetrahydrofuran lignans may be present as bioactive constituents or metabolites [2].

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